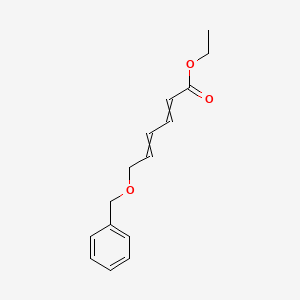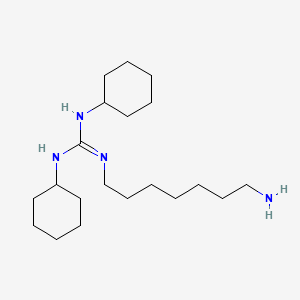
N''-(7-Aminoheptyl)-N,N'-dicyclohexylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine is a member of the guanidine class of compounds. It is characterized by the replacement of the imino hydrogen of guanidine with a 7-aminoheptyl group. This compound is known for its role as an inhibitor of deoxyhypusine synthase activity, which is significant in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine typically involves the reaction of guanidine with a 7-aminoheptyl group under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the aid of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through high-performance liquid chromatography (HPLC) and characterization using nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Applications De Recherche Scientifique
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine involves its inhibition of deoxyhypusine synthase activity. This enzyme is crucial in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), which is essential for protein synthesis. By inhibiting this enzyme, the compound can affect cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- N-(7-Aminoheptyl)benzamide
- Benzyl N-(7-aminoheptyl)carbamate
- Tert-butyl (7-aminoheptyl)carbamate
Uniqueness
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine is unique due to its specific structure and potent inhibitory effect on deoxyhypusine synthase. This makes it particularly valuable in biological and medical research compared to other similar compounds .
Propriétés
Numéro CAS |
188631-87-0 |
|---|---|
Formule moléculaire |
C20H40N4 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
2-(7-aminoheptyl)-1,3-dicyclohexylguanidine |
InChI |
InChI=1S/C20H40N4/c21-16-10-2-1-3-11-17-22-20(23-18-12-6-4-7-13-18)24-19-14-8-5-9-15-19/h18-19H,1-17,21H2,(H2,22,23,24) |
Clé InChI |
SBPYMRNCPAQYHA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=NCCCCCCCN)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



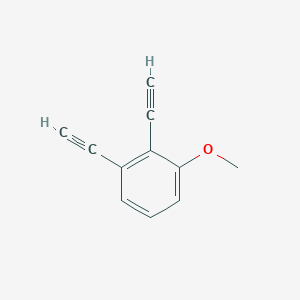
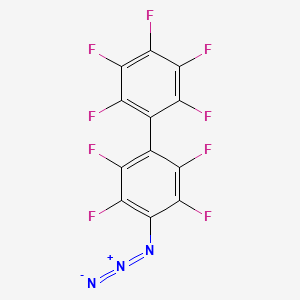
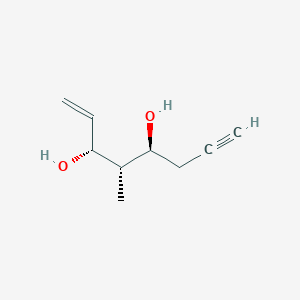
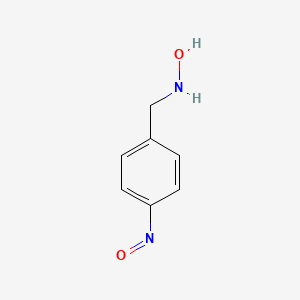
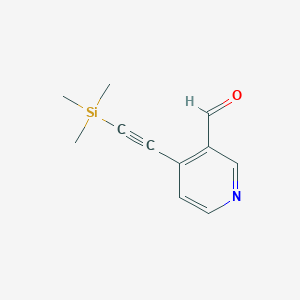
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
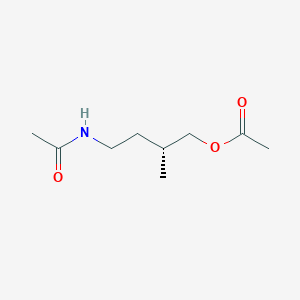
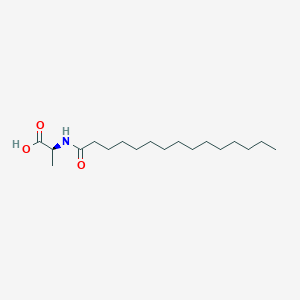
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
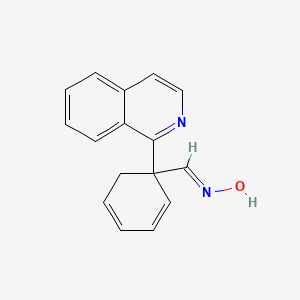
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
